molecular formula C18H26N2O4S B4445581 1-(MORPHOLIN-4-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

1-(MORPHOLIN-4-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

Cat. No.: B4445581
M. Wt: 366.5 g/mol
InChI Key: BAHUFKMECVQRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(MORPHOLIN-4-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound that features both morpholine and piperidine functional groups. These groups are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(MORPHOLIN-4-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a suitable halogenated precursor, followed by the introduction of the piperidine-1-sulfonyl group through nucleophilic substitution. The final step often involves the formation of the propan-1-one moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(MORPHOLIN-4-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(MORPHOLIN-4-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-MORPHOLIN-4-YL-ISOQUINOLINE: Shares the morpholine group but differs in the overall structure and applications.

    1-MORPHOLIN-4-YL-2-(2-NITRO-PHENYL)-ETHANONE: Contains a morpholine group and a nitro-phenyl group, used in different chemical contexts.

Uniqueness

1-(MORPHOLIN-4-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is unique due to the combination of morpholine and piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-morpholin-4-yl-3-(4-piperidin-1-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c21-18(19-12-14-24-15-13-19)9-6-16-4-7-17(8-5-16)25(22,23)20-10-2-1-3-11-20/h4-5,7-8H,1-3,6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUFKMECVQRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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